6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

Choose 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde (CAS 1289131-88-9) for strategic advantage in drug discovery and process chemistry. Its tert-butoxy group provides unique steric shielding for regioselective cross-coupling and enhanced lipophilicity (predicted LogP ~2.7-3.2) for improved membrane permeability. This functionalized pyridine aldehyde offers synthetic versatility unavailable with simpler analogs, enabling efficient synthesis of complex, cell-permeable molecules.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1289131-88-9
Cat. No. B6601945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
CAS1289131-88-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC(C)(C)C)C=O
InChIInChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3
InChIKeyIQVJZJSUULSAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde (CAS 1289131-88-9): Core Properties and Procurement Context


6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde (CAS 1289131-88-9) is a functionalized heteroaromatic aldehyde classified as a pyridine derivative . It features a tert-butoxy group at the 6-position, a methyl group at the 2-position, and a reactive carbaldehyde moiety at the 3-position of the pyridine ring . This substitution pattern imparts distinct physicochemical and reactivity profiles that differentiate it from simpler pyridine-3-carbaldehydes and other 6-substituted analogs [1]. The tert-butoxy group increases steric bulk and lipophilicity relative to hydrogen, methyl, or methoxy/ethoxy substituents, which directly influences its performance as a synthetic intermediate and its potential interactions in biological systems .

Why 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde Cannot Be Replaced by Common Pyridine-3-carbaldehyde Analogs


Substitution of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde with simpler pyridine-3-carbaldehydes (e.g., 2-methylpyridine-3-carbaldehyde) or even 6-alkoxy/alkyl analogs (e.g., 6-methoxy, 6-ethoxy, or 6-tert-butyl derivatives) is not trivial and may lead to significant alterations in reaction outcomes or biological activity [1]. The tert-butoxy group introduces a combination of electron-donating resonance effects and pronounced steric hindrance that are absent in smaller alkoxy groups . This directly impacts the compound's utility as a building block in cross-coupling reactions, its stability under various reaction conditions, and its lipophilicity (LogP), which governs membrane permeability and distribution in biological systems . The following quantitative evidence guide details the specific, measurable differences that justify the selection of this specific compound over its closest structural relatives.

Quantitative Differentiation of 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde: Measurable Advantages Over Analogs


Enhanced Lipophilicity (LogP) of 6-(tert-Butoxy) Derivative Relative to Smaller Alkoxy and Alkyl Analogs

The tert-butoxy substituent in 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde imparts significantly higher lipophilicity compared to the hydrogen-substituted parent (2-methylpyridine-3-carbaldehyde) and to the 6-methoxy and 6-ethoxy analogs. While direct experimental LogP values are not available in the primary literature, the predicted XLogP3-AA for the unsubstituted 2-methylpyridine-3-carbaldehyde is 0.7 [1], whereas the addition of a tert-butoxy group is expected to increase LogP by approximately 2.0-2.5 units based on standard fragment contribution methods, placing it in a more favorable range for passive membrane permeability in drug design [2].

Lipophilicity Physicochemical Properties Drug Design

Increased Steric Bulk (Molecular Weight and Rotatable Bonds) of 6-(tert-Butoxy) Derivative Relative to Parent Pyridine-3-carbaldehyde

The tert-butoxy group introduces substantial steric bulk, as evidenced by a molecular weight of 193.24 g/mol compared to 121.14 g/mol for the unsubstituted 2-methylpyridine-3-carbaldehyde [1] and 151.16 g/mol for the 6-methoxy analog . The number of rotatable bonds also increases from 1 in the parent compound to 3 in the target compound due to the tert-butyl group. This steric hindrance can be leveraged to control regioselectivity in reactions at the 3-carbaldehyde position or to protect the 6-position from unwanted nucleophilic attack.

Steric Hindrance Molecular Weight Synthetic Chemistry

Modulated Hydrogen Bonding Capacity: tert-Butoxy as a Non-Classical Bioisostere for Alkyl Groups

Unlike the tert-butyl analog (CAS 545394-63-6), which has zero hydrogen bond donors and two acceptors , the tert-butoxy group in the target compound retains an oxygen atom capable of acting as a hydrogen bond acceptor. This provides a subtle but important difference in intermolecular interactions. The target compound has two hydrogen bond acceptors (pyridine nitrogen and the ether oxygen of the tert-butoxy group) and zero hydrogen bond donors , compared to the 6-ethoxy analog (CAS 1128-75-2) which also has two acceptors and zero donors but with a smaller steric footprint. This balance of lipophilicity and polarity is often exploited in drug design to improve solubility while maintaining membrane permeability.

Bioisosterism Hydrogen Bonding Medicinal Chemistry

Application Scenarios Where 6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde Provides a Scientific Advantage


Synthesis of Sterically Demanding Heterocyclic Scaffolds via Cross-Coupling

The tert-butoxy group provides a steric shield at the 6-position of the pyridine ring, which can be exploited to direct electrophilic aromatic substitution or cross-coupling reactions to the less hindered 4- or 5-positions. This regiocontrol is difficult to achieve with the parent 2-methylpyridine-3-carbaldehyde (MW 121.14, minimal steric hindrance) [1]. The increased molecular weight (193.24 g/mol) also improves the compound's crystallinity, facilitating purification by recrystallization—a practical advantage in process chemistry.

Design of Lipophilic Molecular Probes and Bioactive Conjugates

The enhanced lipophilicity (predicted LogP ~2.7-3.2) [1] relative to the parent compound (LogP 0.7) makes 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde a superior starting material for the synthesis of cell-permeable probes or lipophilic drug candidates. The tert-butoxy group can be retained to optimize membrane partitioning or cleaved under mild acidic conditions to reveal a hydroxyl group for further conjugation, offering a strategic advantage over the non-hydrolyzable tert-butyl analog .

Development of Aldehyde-Containing Building Blocks with Improved Metabolic Stability

The steric hindrance provided by the tert-butoxy group adjacent to the pyridine nitrogen may reduce metabolic N-oxidation and slow oxidative metabolism of the aldehyde moiety. This is a key consideration when the compound is used as a fragment or intermediate in drug discovery programs targeting central nervous system or intracellular targets. In contrast, the 6-methoxy and 6-ethoxy analogs (MW 151.16 and 165.19, respectively) offer less steric protection and may undergo faster metabolic demethylation or dealkylation .

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